

An In-depth Technical Guide to the Pharmacology of 1-Methyl-2-phenoxyethylamine

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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317

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Disclaimer: Specific pharmacological data for **1-Methyl-2-phenoxyethylamine** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its chemical properties, known applications, and the pharmacology of structurally analogous compounds. The experimental protocols and quantitative data presented are representative of the methodologies used for and data obtained from these related molecules, and should be interpreted as a predictive framework rather than direct evidence for **1-Methyl-2-phenoxyethylamine**.

Introduction

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a core structure that is integral to a variety of pharmacologically active agents.^{[1][2]} While it is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals, particularly antihistamines and cardiovascular drugs, its intrinsic pharmacological profile is not extensively characterized.^[2] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential pharmacology of **1-Methyl-2-phenoxyethylamine**. This is achieved by examining its chemical properties and synthesizing information from structurally related and well-studied analogous compounds. The guide will cover its potential mechanisms of action, pharmacokinetics, and pharmacodynamics, supplemented with representative quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug discovery efforts.

Chemical Properties and Synthesis

1-Methyl-2-phenoxyethylamine is a primary amine with the molecular formula $C_9H_{13}NO$.^[3]

Property	Value
IUPAC Name	1-phenoxypropan-2-amine
Synonyms	1-Methyl-2-phenoxyethanamine, 2-Phenoxyisopropylamine
CAS Number	35205-54-0
Molecular Formula	$C_9H_{13}NO$
Molecular Weight	151.21 g/mol

Synthesis Pathways:

Two primary routes for the synthesis of **1-Methyl-2-phenoxyethylamine** are commonly employed:

- **Reductive Amination:** This method involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine. Subsequent reduction of the imine, typically with a reducing agent like sodium cyanoborohydride, yields **1-Methyl-2-phenoxyethylamine**.^[1]
- **Gabriel Synthesis:** An alternative route that avoids the use of volatile methylamine. It starts with the reaction of 1-chloro-2-phenoxypropane with potassium phthalimide. The resulting N-(1-methyl-2-phenoxyethyl)phthalimide is then subjected to hydrazinolysis to liberate the desired primary amine.^[1]

Predicted Pharmacology

The pharmacological profile of **1-Methyl-2-phenoxyethylamine** is inferred from the activities of structurally similar phenethylamine derivatives and drugs that contain the phenoxyethylamine moiety.

Potential Mechanism of Action

Based on its structural similarity to other phenethylamines, **1-Methyl-2-phenoxyethylamine** is likely to interact with monoaminergic systems in the central nervous system. The phenethylamine backbone is a common feature of compounds that interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Furthermore, the phenoxyethylamine scaffold is present in several approved drugs with well-defined mechanisms of action:

- **Adrenergic Receptor Blockade:** The structure is related to drugs like phenoxybenzamine and carvedilol. Phenoxybenzamine is a non-selective, irreversible alpha-adrenoceptor antagonist.^{[4][5]} Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.^{[6][7][8]} This suggests that **1-Methyl-2-phenoxyethylamine** could possess affinity for adrenergic receptors.
- **Beta-Adrenergic Receptor Agonism:** The structure also shares features with isoxsuprine, a β_2 adrenoreceptor agonist that causes vasodilation and smooth muscle relaxation.^{[9][10]}
- **Monoamine Oxidase (MAO) Inhibition:** Phenethylamine derivatives are known to be substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.^{[11][12]} Inhibition of MAO would lead to increased levels of these neurotransmitters in the synapse.
- **Transaminase Interaction:** Preliminary research suggests that **1-Methyl-2-phenoxyethylamine** may act as a substrate or inhibitor of transaminases, which are key enzymes in amino acid metabolism and neurotransmitter synthesis.^[1]

Predicted Pharmacokinetics

The pharmacokinetic profile of **1-Methyl-2-phenoxyethylamine** is not yet determined. However, based on its structure and data from related compounds, we can make some predictions:

- **Absorption:** As a small molecule, it is likely to be absorbed orally.
- **Distribution:** Its lipophilicity suggests it may cross the blood-brain barrier.

- Metabolism: The primary amine group is a likely site for metabolism by monoamine oxidase. The aromatic ring may undergo hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation reactions such as glucuronidation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Excretion: Metabolites are expected to be excreted primarily in the urine.

Quantitative Data for Analogous Compounds

The following tables summarize the receptor binding affinities and functional activities of various phenethylamine derivatives. This data provides a context for the potential interactions of **1-Methyl-2-phenoxyethylamine**.

Table 1: Receptor Binding Affinities (K_i, nM) of Substituted Phenethylamines

Compound	5-HT _{2a}	5-HT _{2C}	α _{1a}	α _{2a}
2C-T-2	46	350	1,400	4,500
2C-T-4	54	220	1,300	2,600
2C-T-7	1	40	400	1,800
Mescaline	530	1100	>10,000	>10,000

Data compiled from multiple sources.[\[18\]](#)

Table 2: Receptor Binding Affinities (K_i, nM) of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines

Compound	5-HT _{1a}	5-HT _{2a}	5-HT _{2C}
2C-O-3	>10,000	980	900
2C-O-16	>10,000	1,000	1,900
2C-O-27	>10,000	1,700	11,000

Data from Luethi et al., 2019.[\[19\]](#)

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays that would be essential for characterizing the pharmacology of **1-Methyl-2-phenoxyethylamine**.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the serotonin 5-HT_{2a} receptor.

1. Materials:

- HEK-293 cells stably expressing the human 5-HT_{2a} receptor.
- Cell culture medium and reagents.
- Radioligand: [³H]-Ketanserin (a 5-HT_{2a} antagonist).
- Unlabeled competitor: **1-Methyl-2-phenoxyethylamine**.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

2. Membrane Preparation:

- Culture HEK-293 cells expressing the 5-HT_{2a} receptor to confluency.
- Harvest cells and centrifuge to obtain a cell pellet.
- Lyse the cells in a hypotonic buffer and homogenize.

- Centrifuge the homogenate at high speed to pellet the cell membranes.
- Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
- Store membrane preparations at -80°C.

3. Binding Assay Procedure:

- In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Ketanserin (e.g., 1 nM), and varying concentrations of **1-Methyl-2-phenoxyethylamine** (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
- For total binding, omit the unlabeled competitor.
- For non-specific binding, add a high concentration of a known 5-HT_{2a} ligand (e.g., 10 μM Mianserin).
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of **1-Methyl-2-phenoxyethylamine**.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of **1-Methyl-2-phenoxyethylamine** against MAO-A and MAO-B.

1. Materials:

- Recombinant human MAO-A and MAO-B enzymes.
- Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.
- Test compound: **1-Methyl-2-phenoxyethylamine**.
- Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
- Phosphate buffer (pH 7.4).
- UV-Vis spectrophotometer.

2. Assay Procedure:

- Prepare a reaction mixture containing phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).
- Add varying concentrations of **1-Methyl-2-phenoxyethylamine** or the positive control inhibitor.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B).
- Monitor the formation of the product (4-hydroxyquinoline from Kynuramine or benzaldehyde from Benzylamine) by measuring the increase in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline, 250 nm for benzaldehyde) over time.[\[11\]](#)

3. Data Analysis:

- Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
- Determine the percentage of inhibition for each concentration of **1-Methyl-2-phenoxyethylamine** compared to the uninhibited control.
- Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of **1-Methyl-2-phenoxyethylamine** using human liver microsomes.

1. Materials:

- Human liver microsomes.
- **1-Methyl-2-phenoxyethylamine**.
- NADPH regenerating system (or NADPH).
- Phosphate buffer (pH 7.4).
- Acetonitrile (for reaction termination).
- LC-MS/MS system for analysis.

2. Assay Procedure:

- Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
- Add **1-Methyl-2-phenoxyethylamine** to the microsomal suspension.
- Pre-incubate the mixture at 37°C.

- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **1-Methyl-2-phenoxyethylamine** using a validated LC-MS/MS method.

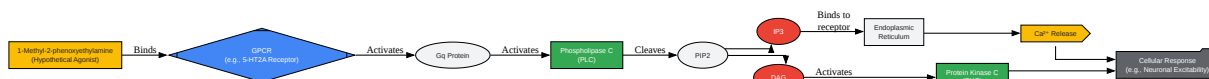
3. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear portion of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.
- Calculate the intrinsic clearance (CL_{int}) as $(0.693/t_{1/2}) / (\text{microsomal protein concentration})$.

Visualizations

Predicted Signaling Pathway

Based on the pharmacology of analogous compounds, **1-Methyl-2-phenoxyethylamine** may interact with G-protein coupled receptors such as serotonin and adrenergic receptors. The following diagram illustrates a potential signaling cascade following the activation of a Gq-coupled receptor, such as the 5-HT_{2a} receptor.

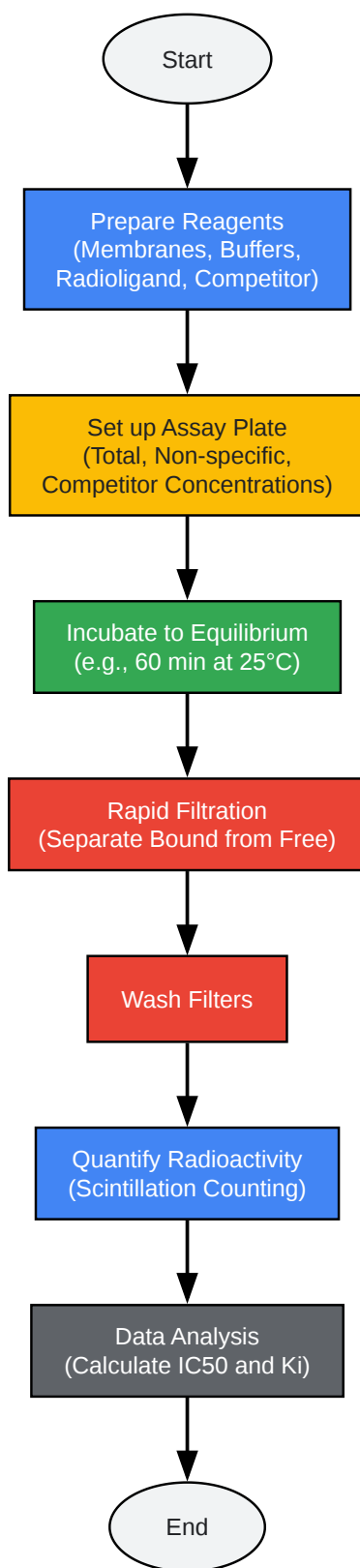


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Caption: Hypothetical Gq-coupled signaling pathway for **1-Methyl-2-phenoxyethylamine**.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand binding assay.



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Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

1-Methyl-2-phenoxyethylamine is a compound of interest due to its structural relationship to a wide array of psychoactive and therapeutic agents. While its own pharmacological profile remains largely unexplored, the information available for analogous compounds suggests a high potential for interaction with monoaminergic systems, particularly adrenergic and serotonergic receptors, as well as metabolic enzymes like MAO.

Future research should focus on systematically characterizing the in vitro and in vivo pharmacology of **1-Methyl-2-phenoxyethylamine**. This would involve:

- **Comprehensive Receptor Screening:** Determining the binding affinities of **1-Methyl-2-phenoxyethylamine** against a broad panel of CNS receptors and transporters.
- **Functional Assays:** Assessing the functional activity (agonist, antagonist, or inverse agonist) at receptors where significant binding is observed.
- **In Vivo Studies:** Investigating the behavioral and physiological effects of **1-Methyl-2-phenoxyethylamine** in animal models to understand its overall pharmacological effect.
- **Metabolism and Pharmacokinetic Studies:** Elucidating the metabolic pathways and determining the pharmacokinetic parameters to assess its drug-like properties.

A thorough investigation of **1-Methyl-2-phenoxyethylamine** will not only shed light on its own potential as a pharmacological agent but also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenethylamines.

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References

- 1. 1-Methyl-2-phenoxyethylamine | 35205-54-0 | Benchchem [benchchem.com]
- 2. 1-METHYL-2-PHENOXYETHYLAMINE | 35205-54-0 [chemicalbook.com]

- 3. 1-Methyl-2-phenoxyethylamine [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 7. Carvedilol | C₂₄H₂₆N₂O₄ | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Isoxsuprine | C₁₈H₂₃NO₃ | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoxsuprine - Wikipedia [en.wikipedia.org]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. mttlabs.eu [mttlabs.eu]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. dls.com [dls.com]
- 18. benchchem.com [benchchem.com]
- 19. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
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